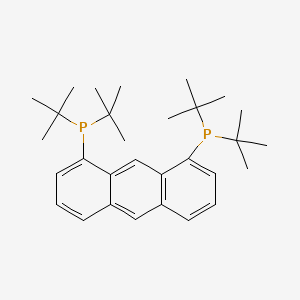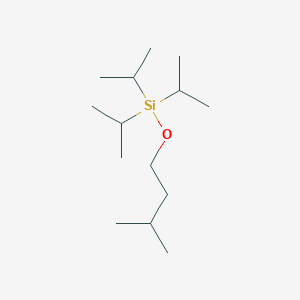![molecular formula C15H13Br2NO2 B14233324 6-Bromo-7-(bromomethyl)-8-cyclobutyl-2H-[1,3]dioxolo[4,5-G]quinoline CAS No. 536711-37-2](/img/structure/B14233324.png)
6-Bromo-7-(bromomethyl)-8-cyclobutyl-2H-[1,3]dioxolo[4,5-G]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-7-(bromomethyl)-8-cyclobutyl-2H-[1,3]dioxolo[4,5-G]quinoline is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine atoms, a cyclobutyl group, and a dioxolo ring fused to the quinoline core. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-(bromomethyl)-8-cyclobutyl-2H-[1,3]dioxolo[4,5-G]quinoline typically involves the bromination of a quinoline precursor. One common method is the visible-light-induced radical bromination using N-bromosuccinimide (NBS) as the brominating agent. The reaction is initiated by a tungsten bulb, leading to the formation of the desired brominated product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
6-Bromo-7-(bromomethyl)-8-cyclobutyl-2H-[1,3]dioxolo[4,5-G]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dehalogenated derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Substituted Quinoline Derivatives: Formed through substitution reactions.
Quinoline N-Oxides: Resulting from oxidation reactions.
Coupled Products: Obtained from Suzuki-Miyaura coupling reactions.
科学研究应用
6-Bromo-7-(bromomethyl)-8-cyclobutyl-2H-[1,3]dioxolo[4,5-G]quinoline has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Chemical Biology: Employed in the study of biological pathways and molecular interactions.
Material Science: Utilized in the development of novel materials with specific properties.
作用机制
The mechanism of action of 6-Bromo-7-(bromomethyl)-8-cyclobutyl-2H-[1,3]dioxolo[4,5-G]quinoline involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the quinoline core play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects .
相似化合物的比较
Similar Compounds
Ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-G]quinoline-7-carboxylate: Another brominated quinoline derivative with similar synthetic routes and applications.
6-Chloro-1,3-dioxolo[4,5-G]quinoline-7-carboxaldehyde: A chloro-substituted quinoline with distinct chemical properties.
Uniqueness
6-Bromo-7-(bromomethyl)-8-cyclobutyl-2H-[1,3]dioxolo[4,5-G]quinoline is unique due to the presence of both bromine atoms and a cyclobutyl group, which confer specific reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
属性
CAS 编号 |
536711-37-2 |
|---|---|
分子式 |
C15H13Br2NO2 |
分子量 |
399.08 g/mol |
IUPAC 名称 |
6-bromo-7-(bromomethyl)-8-cyclobutyl-[1,3]dioxolo[4,5-g]quinoline |
InChI |
InChI=1S/C15H13Br2NO2/c16-6-10-14(8-2-1-3-8)9-4-12-13(20-7-19-12)5-11(9)18-15(10)17/h4-5,8H,1-3,6-7H2 |
InChI 键 |
HPMNXSPAFAGLSK-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)C2=C(C(=NC3=CC4=C(C=C32)OCO4)Br)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(3R)-2,6-Dioxooxan-3-yl]dodecanamide](/img/structure/B14233261.png)
![Phenol, 4-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14233271.png)
![3-(3-Azidopropyl)-3,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14233286.png)
![N-[1-(3,4-Dichlorophenyl)ethenyl]acetamide](/img/structure/B14233289.png)



![N,N-Dibenzyl-8,8-difluorobicyclo[5.1.0]octan-1-amine](/img/structure/B14233306.png)



![3-([1,1'-Biphenyl]-4-yl)-2,5-dihydro-1H-pyrrole](/img/structure/B14233329.png)
